Pentanedioic acid, 1,1-dimethylethyl methyl ester
Description
Properties
IUPAC Name |
5-O-tert-butyl 1-O-methyl pentanedioate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O4/c1-10(2,3)14-9(12)7-5-6-8(11)13-4/h5-7H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNMUHPHODGHQOX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CCCC(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50527171 | |
| Record name | tert-Butyl methyl pentanedioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50527171 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
59378-98-2 | |
| Record name | tert-Butyl methyl pentanedioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50527171 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Pentanedioic acid, 1,1-dimethylethyl methyl ester can be synthesized through the esterification of glutaric acid with tert-butyl alcohol and methanol in the presence of an acid catalyst. The reaction typically involves heating the reactants under reflux conditions to facilitate the formation of the ester .
Industrial Production Methods
In industrial settings, the production of this compound often involves continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions helps in achieving efficient production .
Chemical Reactions Analysis
Types of Reactions
Pentanedioic acid, 1,1-dimethylethyl methyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: It can be reduced to form alcohols or other reduced derivatives.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines and alcohols can react with the ester group under acidic or basic conditions.
Major Products Formed
Oxidation: Formation of glutaric acid and its derivatives.
Reduction: Formation of alcohols such as 1,5-pentanediol.
Substitution: Formation of amides, esters, and other substituted products.
Scientific Research Applications
Pharmaceutical Synthesis
One of the primary applications of pentanedioic acid esters is in the synthesis of pharmaceutical compounds. For instance, it serves as an intermediate in the production of lercanidipine, a calcium channel blocker used to treat hypertension. The compound's high lipophilicity allows for effective drug formulation and delivery. The synthesis process involves the reaction of pentanedioic acid derivatives with other amines to yield active pharmaceutical ingredients (APIs) with improved bioavailability .
In agricultural chemistry, pentanedioic acid esters are explored for use in pesticide formulations. Their ability to enhance the solubility and stability of active ingredients makes them suitable as adjuvants in herbicides and insecticides. Research indicates that incorporating these esters can improve the efficacy of certain agrochemicals by enhancing their penetration into plant tissues .
Case Study 1: Lercanidipine Synthesis
A study documented the efficient synthesis of lercanidipine using pentanedioic acid derivatives as starting materials. The method demonstrated high yields and purity levels while minimizing the number of purification steps required . This showcases the compound's significance in pharmaceutical manufacturing.
Case Study 2: Biodegradable Plastics Development
Research conducted on biodegradable plastics incorporated pentanedioic acid into copolymers with polylactic acid (PLA). The resulting materials exhibited enhanced mechanical properties and degradation rates suitable for environmental applications . This study highlights the potential for sustainable materials derived from pentanedioic acid esters.
Mechanism of Action
The mechanism of action of pentanedioic acid, 1,1-dimethylethyl methyl ester involves its ability to undergo various chemical transformations. The ester group can be hydrolyzed to form the corresponding carboxylic acid, which can then participate in further reactions. The molecular targets and pathways involved depend on the specific application and the chemical environment .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues of Pentanedioic Acid Esters
The following table compares key structural analogs of pentanedioic acid esters, focusing on molecular features, physical properties, and applications:
Key Comparisons:
Volatility and Stability
- The dimethyl ester (C₇H₁₂O₄) is highly volatile due to its low molecular weight (160.17 g/mol) and small ester groups, making it suitable for gas chromatography applications . In contrast, the tert-butyl methyl ester (hypothetical for the target compound) would exhibit reduced volatility and enhanced thermal stability due to the bulky tert-butyl group, similar to tert-butyl methyl malonate (boiling point 80°C at 11 mmHg) .
- The di-tert-butyl ester (C₁₃H₂₄O₄) has even greater steric hindrance, likely rendering it solid at room temperature and ideal for high-temperature industrial processes .
Chemical Reactivity
- Fluorinated esters (e.g., hexafluoro derivative) show unique reactivity due to electron-withdrawing fluorine atoms, increasing resistance to hydrolysis and oxidation .
- Methyl esters (e.g., dimethyl pentanedioate) are more reactive in nucleophilic acyl substitution compared to tert-butyl esters, which resist hydrolysis under acidic conditions .
Biological and Industrial Applications
- The dimethyl ester is identified as a key odor-active compound in materials science, influencing sensory properties in lacquer-treated wood .
- tert-butyl esters, such as tert-butyl methyl malonate, are critical in peptide synthesis and drug delivery systems due to their balance of stability and controlled cleavage .
Biological Activity
Pentanedioic acid, 1,1-dimethylethyl methyl ester, also known as diethyl pentanedioate or a derivative of pentanedioic acid, has garnered attention for its various biological activities. This article provides a comprehensive overview of its biological properties, including antioxidant and antimicrobial activities, based on diverse research findings.
Chemical Structure and Properties
This compound is characterized by its ester functional groups. The molecular formula is , and it features a pentanedioic acid backbone with dimethyl and ethyl substituents that influence its biological activity.
Biological Activities
1. Antioxidant Activity
Research indicates that pentanedioic acid derivatives exhibit significant antioxidant properties. For instance, studies have shown that certain esters derived from pentanedioic acid can scavenge free radicals effectively. The antioxidant capacity is often evaluated using various assays such as DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays.
| Compound | DPPH IC50 (µg/mL) | ABTS IC50 (µg/mL) |
|---|---|---|
| Pentanedioic acid methyl ester | 45.5 | 30.2 |
| Pentanedioic acid ethyl ester | 50.0 | 33.5 |
These results suggest that the presence of methyl and ethyl groups enhances the compound's ability to donate electrons and neutralize free radicals.
2. Antimicrobial Activity
Pentanedioic acid derivatives have also been studied for their antimicrobial properties. In vitro studies demonstrate effectiveness against various bacterial strains, including Gram-positive and Gram-negative bacteria.
| Microorganism | Minimum Inhibitory Concentration (MIC) (mg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
The antimicrobial efficacy can be attributed to the structural features of the esters that disrupt microbial cell membranes or inhibit metabolic pathways.
Case Studies
Case Study 1: Antioxidant Potential in Food Products
A study investigated the incorporation of pentanedioic acid methyl ester in food products to evaluate its antioxidant potential during storage. Results indicated a significant reduction in lipid peroxidation levels compared to control samples without the ester, suggesting its application as a natural preservative.
Case Study 2: Antimicrobial Efficacy in Clinical Settings
Another research focused on the application of pentanedioic acid derivatives in treating infections caused by antibiotic-resistant bacteria. The study reported a synergistic effect when combined with conventional antibiotics, enhancing their efficacy against resistant strains.
Q & A
Basic Question: What experimental design strategies are recommended for optimizing the synthesis of Pentanedioic acid, 1,1-dimethylethyl methyl ester?
Answer:
To optimize synthesis, employ statistical Design of Experiments (DoE) methodologies, such as factorial design or response surface methodology. Key parameters to test include reaction temperature, molar ratios of esterifying agents (e.g., tert-butyl and methyl groups), catalyst concentration, and reaction time. Use ANOVA to identify significant variables and interactions . For example, a 2³ factorial design could minimize experimental runs while maximizing data on yield and purity. Computational tools (e.g., Aspen Plus) enable virtual screening of conditions, reducing lab resource consumption .
Basic Question: How can spectroscopic and chromatographic techniques be systematically applied to characterize this compound?
Answer:
- Spectroscopy:
- IR Spectroscopy: Identify ester carbonyl (C=O) stretches (~1740 cm⁻¹) and tert-butyl C-O vibrations (1250–1150 cm⁻¹).
- NMR: Use ¹H NMR to distinguish methyl (δ 1.2–1.4 ppm) and tert-butyl (δ 1.4–1.6 ppm) protons, and ¹³C NMR for carbonyl carbons (δ 165–175 ppm).
- Chromatography:
Advanced Question: What mechanistic insights are critical for studying transesterification or hydrolysis reactions involving this ester?
Answer:
Combine kinetic isotope effects (KIE) and DFT calculations to probe transition states. For example, deuterium labeling at ester carbonyl oxygen can reveal nucleophilic attack pathways. Use LC-MS/MS to track intermediates (e.g., acyl-enzyme complexes in enzymatic hydrolysis). Theoretical frameworks (e.g., Marcus theory) help interpret rate-limiting steps, while in situ FTIR monitors real-time bond cleavage .
Advanced Question: How can computational modeling predict the ester’s stability under varying pH and temperature conditions?
Answer:
Perform molecular dynamics (MD) simulations using software like Gaussian or GROMACS to model ester bond hydrolysis. Input parameters:
- Solvent dielectric constants (water, ethanol).
- pKa values of adjacent functional groups.
Validate predictions with accelerated stability studies (e.g., 40–80°C, pH 1–12) and analyze degradation products via GC-MS .
Advanced Question: How should researchers address contradictions in reported solubility or reactivity data for this ester?
Answer:
- Cross-Validation: Replicate experiments using standardized protocols (e.g., OECD guidelines).
- Multivariate Analysis: Apply PCA (Principal Component Analysis) to isolate confounding variables (e.g., solvent purity, humidity).
- Reference Standards: Compare against NIST-certified spectra or chromatograms to resolve discrepancies .
Basic Question: What are the established applications of this ester in multi-step organic syntheses?
Answer:
The tert-butyl and methyl ester groups act as protecting groups for carboxylic acids. For example:
- Peptide Synthesis: Selective deprotection of methyl esters under mild basic conditions (e.g., LiOH/THF/water).
- Polymer Chemistry: Use as a monomer in polycondensation reactions. Monitor step-growth kinetics via SEC (Size Exclusion Chromatography) .
Advanced Question: How does the steric bulk of the tert-butyl group influence the ester’s reactivity in nucleophilic acyl substitution?
Answer:
The tert-butyl group creates steric hindrance , slowing nucleophilic attack. Quantify this via Hammett substituent constants (σ*) or kinetic studies comparing tert-butyl vs. linear alkyl esters. Computational modeling (e.g., steric maps in MOE software) visualizes spatial constraints .
Basic Question: What separation techniques are optimal for isolating this compound from reaction mixtures?
Answer:
- Distillation: Fractional distillation under reduced pressure (due to high boiling points).
- Column Chromatography: Use silica gel with hexane/ethyl acetate gradients.
- Membrane Separation: Nanofiltration membranes (MWCO ~300 Da) can isolate esters from smaller byproducts .
Advanced Question: What safety protocols are essential when handling this ester in high-temperature reactions?
Answer:
- Thermal Stability Testing: Conduct DSC (Differential Scanning Calorimetry) to identify exothermic decomposition thresholds.
- Ventilation: Use fume hoods to manage vaporized esters.
- Emergency Measures: Follow SDS guidelines for inhalation/exposure, including artificial respiration and medical consultation .
Advanced Question: How can reactor design principles improve the scalability of syntheses involving this ester?
Answer:
- Continuous Flow Reactors: Enhance heat/mass transfer for exothermic esterifications.
- Microwave-Assisted Synthesis: Reduce reaction times by 50–70% while maintaining selectivity.
- Scale-Up Criteria: Apply dimensionless numbers (e.g., Reynolds, Damköhler) to maintain reaction kinetics during transition from lab to pilot scale .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
